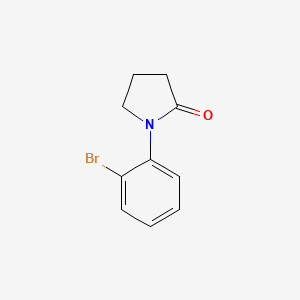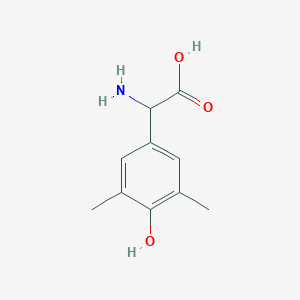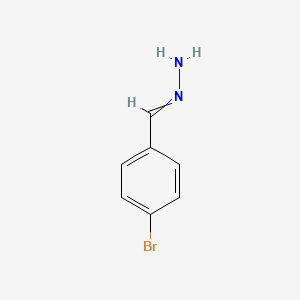
4-(烯丙氧基)-3-乙氧基苯甲醛
描述
4-Allyloxybenzaldehyde is a chemical compound with the linear formula H2C=CHCH2OC6H4CHO . It has a molecular weight of 162.19 . It can be prepared by reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base .
Synthesis Analysis
The synthesis of 4-Allyloxybenzaldehyde involves reacting 4-hydroxybenzaldehyde and allylbromide in the presence of a base . In another study, 4-allyloxy-2-hydroxybenzophenone (AHB) with polar functional groups and a conjugated structure was grafted onto polypropylene via melt grafting to improve its electrical properties .
Molecular Structure Analysis
The molecular structure of 4-Allyloxybenzaldehyde is represented by the InChI key TYNJQOJWNMZQFZ-UHFFFAOYSA-N . The canonical SMILES string for this compound is C=CCOC1=CC=C(C=C1)C=O .
Chemical Reactions Analysis
4-Allyloxybenzaldehyde can undergo chemoselective dithioacetalization in the presence of cobalt (II)chloride . It may also be used in the preparation of various compounds .
Physical And Chemical Properties Analysis
4-Allyloxybenzaldehyde has a refractive index of n20/D 1.568 (lit.) and a density of 1.058 g/mL at 25 °C (lit.) . Its boiling point is 150-152 °C/18 mmHg (lit.) .
科学研究应用
Polymer Modification for Electrical Insulation
4-(Allyloxy)-3-ethoxybenzaldehyde: can be used to modify polymers to enhance their electrical insulation properties. For instance, it can be grafted onto polypropylene (PP) to improve its electrical characteristics, making it suitable for high-voltage direct current (HVDC) cable insulation . This modification helps in reducing space charge accumulation under electric stress, which is crucial for extending the service life of HVDC cables.
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the creation of aromatic compounds. Its structure allows for various substitution reactions, where the functional groups can be replaced to synthesize new molecules with desired properties. This versatility makes it valuable for developing complex organic molecules in pharmaceuticals and materials science.
Protecting Group Strategy
In synthetic chemistry, 4-(Allyloxy)-3-ethoxybenzaldehyde can act as a protecting group for sensitive functionalities during a reaction sequence. The allyloxy group can be temporarily added to protect hydroxyl groups and then removed after the necessary reactions have taken place.
Catalyst Development
The compound’s structure, featuring an allyloxy group, can be utilized in the development of catalysts for various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yields in processes such as polymerization and esterification .
Environmental Technology
The compound’s ability to modify polymers can be leveraged in environmental technology. For example, it can be used to create eco-friendly insulating materials that are more easily recycled compared to traditional materials, reducing environmental pollution and material waste .
Electrical Property Enhancement
The compound can be used to enhance the electrical properties of materials, such as increasing volume resistivity and breakdown strength. This is particularly important in the development of materials for electronic devices and components .
安全和危害
属性
IUPAC Name |
3-ethoxy-4-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYGKIUUKNSJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393315 | |
| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-ethoxybenzaldehyde | |
CAS RN |
225939-36-6 | |
| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)





![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)




